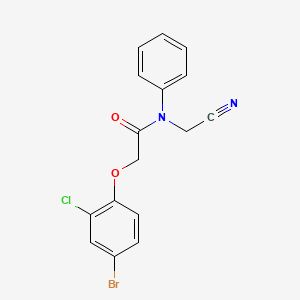![molecular formula C21H25NO3S B2883045 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1705664-97-6](/img/structure/B2883045.png)
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(naphthalen-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(naphthalen-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Azabicyclo Compounds : A study by Sonar, Parkin, and Crooks (2007) focused on the synthesis of racemic forms of compounds involving 1-azabicyclo[2.2.2]octan-3-ol and naphthalene, providing insights into structural characteristics and synthetic pathways for similar compounds (Sonar, Parkin, & Crooks, 2007).
Study of Bicyclic Oxalactam : Hashimoto and Sumitomo (1984) conducted research on the oligomerization of bicyclic oxalactam, a compound structurally related to 1-azabicyclo[3.2.1]octan-8-yl derivatives. Their findings contribute to understanding the chemical behavior and potential applications of these types of compounds (Hashimoto & Sumitomo, 1984).
Crystal Structure Analysis : In another study, Yang et al. (2008) analyzed the crystal structure of a compound with a similar structural motif, shedding light on the conformation and stability of such molecules (Yang et al., 2008).
Photophysical Studies
- Photophysical Behavior Analysis : Cerezo et al. (2001) examined the photophysical behavior of probes closely related to naphthalene derivatives. Such studies are crucial for understanding how these compounds interact with light, which is relevant for applications in materials science and biological imaging (Cerezo et al., 2001).
Chemical Properties and Reactions
Study of Isoxazolidin Derivatives : Gültekin et al. (2020) synthesized and characterized methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, a compound related to the chemical structure of interest. Their study offers insights into the chemical properties and reactions of such compounds (Gültekin et al., 2020).
Cationic Oligomerization Study : The research on the cationic oligomerization of bicyclic oxalactam by Hashimoto and Sumitomo (1984) provides valuable information on the reactivity and potential applications of bicyclic compounds in polymer science (Hashimoto & Sumitomo, 1984).
Applications in Medicinal Chemistry
- Muscarinic Receptor Ligand Development : McPherson et al. (1995) explored the synthesis and evaluation of isomers of a compound with a 1-azabicyclo[2.2.2]octane moiety, showing potential applications in developing ligands for muscarinic receptors, which could have implications in neurological research and drug development (McPherson et al., 1995).
Mechanism of Action
Target of Action
The compound, also known as 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(naphthalen-1-yl)propan-1-one, is a highly potent and selective inhibitor of JAK1 and TYK2 . These are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
The compound interacts with its targets, JAK1 and TYK2, by inhibiting their activity. This inhibition is achieved with high potency, with IC50 values of 4 nM for JAK1 and 5 nM for TYK2 . The compound’s potency against other JAKs such as JAK2 or JAK3 is significantly lower, greater than 1 µM . This selectivity helps to avoid some of the toxicities associated with non-selective JAK inhibitors .
Biochemical Pathways
By inhibiting JAK1 and TYK2, the compound disrupts the signaling pathways of proinflammatory cytokines that rely on these kinases. For example, it exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Pharmacokinetics
The compound is orally bioavailable, allowing it to be administered conveniently
Result of Action
The inhibition of JAK1 and TYK2 by the compound leads to a reduction in proinflammatory cytokine signaling. This results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models of autoimmune diseases such as rheumatoid arthritis .
properties
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-naphthalen-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-26(24,25)19-13-17-10-11-18(14-19)22(17)21(23)12-9-16-7-4-6-15-5-2-3-8-20(15)16/h2-8,17-19H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGRDBOZGDPRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2882963.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2882967.png)




![Methyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2882975.png)


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2882981.png)
![N-{4-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]phenyl}-2-furamide](/img/structure/B2882983.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2882985.png)
